molecular formula C11H9Br2ClN4OS B10958217 4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10958217
M. Wt: 440.54 g/mol
InChI Key: ACBCIRABIYEPGP-TVPGTPATSA-N
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Description

4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Bromination of the thiophene ring: This step involves the use of bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the thiophene ring.

    Condensation reaction: The final step involves the condensation of the brominated thiophene derivative with the pyrazole carboxylic acid hydrazide in the presence of a suitable condensing agent like acetic anhydride or carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group or the double bonds within the molecule, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Oxidized thiophene derivatives.

    Reduction products: Reduced pyrazole derivatives.

    Substitution products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N’-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 4-CHLORO-N’-[(Z)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

The presence of both chloro and dibromo substituents in 4-CHLORO-N’-[(Z)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C11H9Br2ClN4OS

Molecular Weight

440.54 g/mol

IUPAC Name

4-chloro-N-[(Z)-(4,5-dibromothiophen-2-yl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9Br2ClN4OS/c1-5-8(14)9(18(2)17-5)11(19)16-15-4-6-3-7(12)10(13)20-6/h3-4H,1-2H3,(H,16,19)/b15-4-

InChI Key

ACBCIRABIYEPGP-TVPGTPATSA-N

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C\C2=CC(=C(S2)Br)Br)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC(=C(S2)Br)Br)C

Origin of Product

United States

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